3-(Tert-butoxy)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKMRRYREDRZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461709-01-2 | |
| Record name | 3-(tert-butoxy)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Tert Butoxy Cyclobutan 1 Ol and Analogous Structures
Strategies for Cyclobutane (B1203170) Ring Construction
The formation of the cyclobutane skeleton is a cornerstone of synthesizing the target molecule and its analogs. Key strategies include cycloadditions, where two molecular fragments are joined to form the ring, and rearrangements of precursor molecules.
Photochemical [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings by reacting two alkene-containing molecules. researchgate.netacs.org This reaction typically proceeds by the excitation of one alkene to a singlet or triplet state, which then adds to a ground-state alkene to form a 1,4-diradical intermediate that closes to form the cyclobutane ring. baranlab.orgresearchgate.net
A prominent example of this strategy is the De Mayo Reaction , which involves the photochemical [2+2] cycloaddition of an enolized 1,3-dicarbonyl compound with an alkene. synarchive.comiupac.org The initial cyclobutanol (B46151) adduct then undergoes a retro-aldol reaction to yield a 1,5-dicarbonyl compound. scribd.comwikipedia.org While the net result is not always the isolated cyclobutane, the initial cyclobutanol formation is a key step demonstrating this pathway. synarchive.comiupac.org
The scope of [2+2] photocycloadditions is broad, encompassing intramolecular and intermolecular reactions. The use of transition-metal catalysts, particularly copper(I) salts, can facilitate these cycloadditions, sometimes offering advantages over direct or sensitized photo-irradiation by allowing the use of visible light. researchgate.netacs.org Organophotocatalysis has also emerged as a method to achieve [2+2] cycloadditions under visible light, expanding the reaction's functional group tolerance. nih.gov
Table 1: Examples of Photochemical [2+2] Cycloaddition for Cyclobutane Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Enone | Alkene | UV Irradiation (Direct or Sensitized) | Substituted Cyclobutane | researchgate.net |
| 1,3-Dicarbonyl (enol) | Alkene | UV Irradiation | Cyclobutanol (intermediate) | synarchive.comiupac.org |
| Electron-deficient Styrene | Electron-deficient Styrene | 4CzIPN (Organophotocatalyst), Visible Light | Substituted Cyclobutane | nih.gov |
An alternative strategy for forming cyclobutane rings involves the contraction of larger, more readily available heterocyclic precursors. This approach leverages the expulsion of a heteroatom or a small molecule, such as nitrogen gas (N₂), to induce the formation of the strained four-membered ring.
A notable modern example is the stereoselective contraction of polysubstituted pyrrolidines. chemistryviews.org In this method, treatment of a pyrrolidine (B122466) derivative with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate (B1207046) generates a reactive 1,1-diazene intermediate. acs.org Subsequent elimination of N₂ produces a 1,4-biradical that rapidly cyclizes to the corresponding cyclobutane. chemistryviews.orgacs.org A key advantage of this method is its high degree of stereoretention; the stereochemical information from the pyrrolidine precursor is effectively transferred to the cyclobutane product. acs.org
Another classic ring contraction method is the Wolff rearrangement of α-diazocyclopentanones. Photochemical or thermal decomposition of the diazo compound generates a carbene, which then undergoes rearrangement to form a ketene (B1206846). This ketene can be trapped intramolecularly or intermolecularly, but in specific contexts, the rearrangement can lead to a contracted ring system, providing a pathway from five-membered to four-membered rings. researchgate.net
Beyond photochemical methods and ring contractions, several other transformations are employed to construct the cyclobutane core.
Transition Metal-Catalyzed [2+2] Cycloadditions: These reactions offer a non-photochemical alternative for cyclobutane synthesis. nih.gov Catalysts based on metals like nickel, iron, or gold can mediate the cycloaddition of alkenes, allenes, and other unsaturated systems under thermal conditions. nih.govkib.ac.cn
Ring-Closing Metathesis (RCM): RCM is a powerful technique for forming rings of various sizes, including cyclobutenes, which can be subsequently hydrogenated to cyclobutanes. wikipedia.org The reaction involves the intramolecular metathesis of a diene using a ruthenium or molybdenum catalyst, such as a Grubbs or Schrock catalyst, with the expulsion of a small volatile alkene like ethylene (B1197577). wikipedia.orgreddit.com
Tandem Reactions and Cycloisomerizations: Complex cyclobutane structures can be assembled through tandem reaction sequences where multiple bonds are formed in a single operation. For instance, a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can generate bicyclic systems containing a fused cyclobutane ring through a Prins addition/ring expansion cascade. nih.gov Similarly, Rh(III)-catalyzed reactions between 2-aryl quinazolinones and alkylidenecyclopropanes have been developed to synthesize highly substituted cyclobutanes. acs.org
Introduction and Functionalization of the Hydroxyl Group
Once the cyclobutane skeleton is established, the next critical phase is the introduction of the hydroxyl group to form the cyclobutanol. This is most commonly achieved through the reduction of a corresponding cyclobutanone (B123998).
The reduction of a cyclobutanone is a primary method for generating a cyclobutanol. The stereochemical outcome of this reduction is of paramount importance, particularly for substituted cyclobutanones, as it determines the relative orientation (cis or trans) of the hydroxyl group with respect to other substituents on the ring.
For 3-substituted cyclobutanones, hydride reduction is highly stereoselective, predominantly yielding the cis-alcohol. acs.orgvub.ac.benih.gov This high cis-selectivity is observed irrespective of the steric bulk of the hydride reducing agent, a characteristic that contrasts sharply with the reduction of substituted cyclohexanones where bulky reagents can reverse the selectivity. acs.org Reagents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and lithium tri-sec-butylborohydride (L-Selectride) all favor attack from the face opposite the substituent (anti-facial attack), leading to the cis product. acs.orgvub.ac.be
Computational studies suggest that this preference is governed by torsional strain, consistent with the Felkin-Anh model, rather than purely steric hindrance. nih.gov The selectivity for the cis-isomer can often be further improved by conducting the reaction at lower temperatures or in less polar solvents. acs.orgnih.gov In cases where the trans-isomer is desired, alternative strategies such as oxidation of the cis-alcohol followed by a stereoinverting reduction (e.g., a Mitsunobu reaction followed by hydrolysis) may be necessary.
Table 2: Stereoselectivity in the Hydride Reduction of 3-Substituted Cyclobutanones
| Substrate (R-group) | Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Reference |
|---|---|---|---|---|---|
| 3-Phenyl | LiAlH₄ | THF | 0 | >99:1 | acs.org |
| 3-Phenyl | NaBH₄ | Methanol (B129727) | 0 | 95:5 | acs.org |
| 3-Benzyloxy | LiAlH₄ | THF | -78 | 98:2 | acs.org |
| 3-Benzyloxy | L-Selectride | THF | -78 | >99:1 | acs.org |
Directly introducing a hydroxyl group onto a pre-existing cyclobutane ring with high stereocontrol is a more complex challenge than reducing a cyclobutanone. These methods often rely on the functionalization of a C-H bond.
Rhodium-catalyzed C-H functionalization reactions using donor/acceptor carbenes can introduce new functional groups at specific positions on the cyclobutane ring. nih.gov By selecting the appropriate chiral catalyst, it is possible to direct the insertion to a particular C-H bond with high regio- and stereoselectivity. While this methodology is often used to form new carbon-carbon bonds, the resulting ester or other functional group can be subsequently converted to a hydroxyl group. For example, rhodium-catalyzed reactions of aryldiazoacetates with arylcyclobutanes can achieve selective functionalization at the C3 position. nih.gov
Another approach involves enzymatic C-H hydroxylation. Biocatalysts, such as cytochrome P450 enzymes, are known for their ability to perform highly selective C-H oxidations on complex molecules. nih.gov While specific applications to simple cyclobutanes like 3-tert-butoxycyclobutane may not be widely reported, these enzymatic methods represent a powerful strategy for late-stage hydroxylation in the synthesis of complex cyclobutane-containing natural products and pharmaceuticals.
Incorporation of the Tert-Butoxy (B1229062) Ether Moiety
The introduction of a tert-butoxy group onto a cyclobutane framework, specifically to form 3-(tert-butoxy)cyclobutan-1-ol (B1530384), involves specific etherification strategies that can accommodate the steric bulk of the tert-butyl group while navigating the unique reactivity of the cyclobutanol substrate.
Etherification Methodologies for Cyclobutanols
The formation of a tert-butyl ether from a cyclobutanol, such as a 1,3-cyclobutanediol precursor, requires methods that can effectively couple a sterically hindered tertiary alkyl group to a secondary alcohol. Standard etherification reactions are often adapted to achieve this transformation.
One of the most common methods for preparing tert-butyl ethers is the reaction of an alcohol with isobutylene (B52900) in the presence of an acid catalyst. This method is advantageous as it relies on readily available reagents. However, other methodologies have been developed to provide milder conditions or greater functional group compatibility.
A notable approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Lewis acid catalyst. For instance, magnesium perchlorate (B79767) (Mg(ClO₄)₂) has been shown to effectively catalyze the tert-butylation of alcohols with Boc₂O. organic-chemistry.org This method is generally applicable and proceeds under mild conditions. organic-chemistry.org Another efficient system utilizes erbium(III) triflate (Er(OTf)₃) as a recyclable catalyst for the same transformation, which can be performed under solvent-free conditions at room temperature. organic-chemistry.org
The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is less straightforward for producing tert-butyl ethers due to the steric hindrance of the tert-butyl group. The tert-butoxide anion is a strong, non-nucleophilic base, and elimination reactions often dominate over the desired S_N2 substitution, especially with secondary halides. wikipedia.org Conversely, using a cyclobutoxide and a tert-butyl halide is also inefficient because the tertiary halide readily undergoes elimination. A variation using tert-butyl bromide in the presence of a catalyst like basic lead carbonate has been reported for the synthesis of tert-butyl ethers from various alcohols and phenols under solvent-free conditions. sci-hub.se
Table 1: Selected Etherification Methods for Alcohols Applicable to Cyclobutanols
| Reagent System | Catalyst | Conditions | Key Features |
|---|---|---|---|
| Isobutylene | Acid (e.g., H₂SO₄) | Varies | Atom economical; uses common reagents. |
| Di-tert-butyl dicarbonate (Boc₂O) | Mg(ClO₄)₂ | Mild | General applicability for alcohol protection. organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Er(OTf)₃ | Solvent-free, RT | Eco-compatible; reusable catalyst. organic-chemistry.org |
| tert-Butyl bromide | Basic lead carbonate | 35-45°C, solvent-free | Good to excellent yields; reusable catalyst. sci-hub.se |
| tert-Butyl 2,2,2-trichloroacetimidate | Tf₂NH / 2,6-lutidine | Mild | Non-reversible; tolerates acid-sensitive groups. organic-chemistry.org |
Strategies for Bulky Alkoxy Group Introduction
The primary challenge in introducing the tert-butoxy group is its significant steric bulk, which impedes standard nucleophilic substitution pathways. wikipedia.org Therefore, strategies for its introduction often rely on reactions that generate a transient and highly reactive tert-butyl cation or an equivalent electrophilic species.
The acid-catalyzed addition of isobutylene to an alcohol is a classic example. The acid protonates isobutylene to form the relatively stable tert-butyl carbocation, which is then trapped by the cyclobutanol oxygen. This approach circumvents the unfavored S_N2 pathway.
Another effective strategy employs tert-butylating agents that are more reactive than simple alkyl halides. As mentioned, di-tert-butyl dicarbonate (Boc₂O) can serve this purpose in the presence of a suitable Lewis acid. organic-chemistry.org A more specialized reagent is tert-butyl 2,2,2-trichloroacetimidate. This reagent, activated by a non-coordinating acid-base catalyst system like bis(trifluoromethane)sulfonimide (Tf₂NH) and 2,6-lutidine, allows for a mild and non-reversible tert-butylation of alcohols. organic-chemistry.org This method is particularly valuable for substrates that contain acid-sensitive functional groups which might not be compatible with stronger acid catalysts. organic-chemistry.org
Chemo- and Regioselective Considerations in Synthesis
The synthesis of a specifically substituted cyclobutane, such as the 1,3-disubstituted this compound, demands precise control over both chemo- and regioselectivity. The high ring strain of cyclobutanols can render them susceptible to undesired side reactions like ring-opening, making the choice of reaction conditions critical. nih.gov
Chemoselectivity: A likely synthetic route to this compound could start from cyclobutane-1,3-diol (B2657575). This precursor has two secondary hydroxyl groups. To obtain the target molecule, one hydroxyl group must be selectively converted into a tert-butoxy ether while the other remains free. This requires a monoprotection strategy. Such selectivity can often be achieved by using a substoichiometric amount of the etherifying reagent in the presence of a catalyst. The statistical distribution of products (diol, mono-ether, and di-ether) can be influenced by reaction conditions, but achieving high yields of the mono-etherated product can be challenging. An alternative is to use a protecting group strategy where one alcohol is temporarily blocked, the other is etherified, and the protecting group is subsequently removed.
Regioselectivity: The regioselectivity is defined by the 1,3-substitution pattern. If the synthesis begins with a precursor that already has the desired 1,3-relationship, such as cyclobutane-1,3-dione (B95015) or 3-hydroxycyclobutanone, the challenge shifts to controlling the relative stereochemistry (cis/trans) of the substituents. For instance, the reduction of 3-(tert-butoxy)cyclobutan-1-one (B3123505) would yield a mixture of cis and trans isomers of the final product. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio.
Modern synthetic methods offer advanced control. For example, nickel-catalyzed asymmetric cyclization of 1,4-alkynones can produce highly substituted alkenyl cyclobutanols with excellent regioselectivity, where carbonyl-directed hydrometalation is key to the outcome. researchgate.net While not directly applied to the target molecule, this illustrates the principle of using directing groups to control regiochemistry in cyclobutane synthesis. researchgate.net Ligand modulation in palladium-catalyzed reactions of cyclobutanols has also been shown to achieve excellent regioselectivity in functionalization. nih.gov These advanced strategies highlight the importance of catalyst and ligand choice in overcoming the inherent reactivity challenges of the strained cyclobutane ring to achieve specific substitution patterns.
Advanced Reaction Chemistry and Mechanistic Investigations of 3 Tert Butoxy Cyclobutan 1 Ol
Transformations of the Cyclobutanol (B46151) Hydroxyl Functionality
The hydroxyl group in 3-(Tert-butoxy)cyclobutan-1-ol (B1530384) is a primary site for chemical modification, allowing for a range of derivatization, oxidation, and reduction reactions.
Derivatization Reactions of the Alcohol Group
The secondary alcohol of this compound can be readily derivatized to alter its physical and chemical properties, often to facilitate analysis or to protect the hydroxyl group during subsequent synthetic steps. Common derivatization techniques for alcohols include silylation, acylation, and alkylation. libretexts.org These reactions typically target the active hydrogen of the hydroxyl group.
Silylation involves the replacement of the hydroxyl proton with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.com Acylation introduces an acyl group, forming an ester. This can be achieved using acid anhydrides or acid halides. libretexts.org Alkylation, the formation of an ether, can also be performed, though it is less common for derivatization prior to analysis.
These derivatization methods generally render the molecule more volatile and less polar, which is advantageous for analytical techniques like gas chromatography (GC). libretexts.org The reactivity for these derivatizations follows the general trend for alcohols: primary > secondary > tertiary, influenced by steric hindrance. sigmaaldrich.com
Table 1: Common Derivatization Reactions for the Hydroxyl Group
| Reaction Type | Reagent Class | Typical Reagent(s) | Product Functional Group |
| Silylation | Silylating agents | BSTFA, TMCS | Silyl Ether |
| Acylation | Acylating agents | Acetic anhydride, TFAA | Ester |
| Alkylation | Alkylating agents | Alkyl halides | Ether |
Oxidation and Reduction Pathways
As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 3-(tert-butoxy)cyclobutan-1-one (B3123505). A variety of oxidizing agents can accomplish this transformation, ranging from classic chromium-based reagents to milder, more selective modern oxidants. tandfonline.com
The Dess-Martin periodinane (DMP) is a highly effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.org It operates under mild conditions (room temperature, neutral pH), offers high chemoselectivity, and tolerates a wide range of sensitive functional groups. wikipedia.orgwikipedia.org Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride.
Conversely, the reduction of 3-(tert-butoxy)cyclobutan-1-one would yield this compound. This transformation is typically achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org
Table 2: Reagents for the Oxidation of this compound
| Oxidizing Agent | Typical Conditions | Product |
| Chromic Acid (H₂CrO₄) | Sulfuric acid | 3-(Tert-butoxy)cyclobutan-1-one |
| Dess-Martin Periodinane (DMP) | Dichloromethane, room temp. | 3-(Tert-butoxy)cyclobutan-1-one |
| Swern Oxidation (DMSO, oxalyl chloride) | Triethylamine, low temp. | 3-(Tert-butoxy)cyclobutan-1-one |
| Ruthenium Tetroxide (RuO₄) | Catalytic RuO₄ with a reoxidant | 3-(Tert-butoxy)cyclobutan-1-one |
Reactivity and Cleavage of the Tert-Butoxy (B1229062) Ether Linkage
The tert-butoxy group serves as a bulky protecting group for the hydroxyl functionality at the 3-position of the cyclobutane (B1203170) ring. Its removal, or dealkylation, is a key reaction to unmask the underlying diol.
Acid-Catalyzed Ether Cleavage
The cleavage of tert-butyl ethers is readily achieved under acidic conditions. libretexts.org The mechanism of this reaction typically proceeds through an Sₙ1 pathway due to the formation of a stable tertiary carbocation. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). Subsequent departure of the alcohol generates the tert-butyl cation, which can then be trapped by a nucleophile or undergo elimination to form isobutylene (B52900). stackexchange.com
For this compound, treatment with a strong acid like trifluoroacetic acid (TFA) would lead to the formation of cyclobutane-1,3-diol (B2657575) and isobutylene. libretexts.orgstackexchange.com
Alternative Dealkylation Methodologies
While effective, strong acids can be incompatible with sensitive functional groups elsewhere in a molecule. Therefore, alternative methods for the cleavage of tert-butyl ethers have been developed.
One such method involves the use of Lewis acids. For instance, a combination of cerium(III) chloride and sodium iodide in acetonitrile (B52724) provides a mild and chemoselective means of deprotecting tert-butyl ethers. researchgate.net Another approach employs trimethylsilyl iodide (TMSI), which reacts with the ether to form a silyl ether and tert-butyl iodide. The silyl ether can then be easily hydrolyzed to the alcohol. acsgcipr.orgwikipedia.org
Photochemical cleavage offers another alternative. The photolysis of aryl tert-butyl ethers in a solvent like methanol (B129727) has been shown to yield the corresponding phenol, suggesting that under certain conditions, light can be used to induce the cleavage of the C-O bond. acs.orgnih.gov
Table 3: Selected Methods for Tert-Butyl Ether Cleavage
| Reagent/Method | Mechanism Type | Key Features |
| Strong Protic Acids (e.g., TFA, HBr) | Sₙ1 | Facile reaction, forms stable tert-butyl cation. |
| Lewis Acids (e.g., ZnBr₂, CeCl₃/NaI) | Lewis acid-assisted cleavage | Milder conditions than strong protic acids. researchgate.netresearchgate.net |
| Trimethylsilyl Iodide (TMSI) | Sₙ2-type attack on the silyl intermediate | Forms a silyl ether intermediate. acsgcipr.org |
| Photolysis | Excited state cleavage | Non-reagent based, proceeds via radical or ionic intermediates. acs.orgnih.gov |
Cyclobutane Ring-Opening and Rearrangement Reactions
The inherent ring strain of the cyclobutane core in this compound makes it susceptible to ring-opening and rearrangement reactions under certain conditions. These reactions can lead to the formation of less strained acyclic or larger ring systems.
Acid-catalyzed reactions of cyclobutanols can lead to rearrangements. cdnsciencepub.com Upon protonation of the hydroxyl group and loss of water, a cyclobutyl cation is formed. This cation can undergo ring-opening through cleavage of a C-C bond to relieve ring strain, leading to a more stable carbocation that can be trapped by a nucleophile or undergo further rearrangement. cdnsciencepub.com
Oxidative ring expansion is another pathway for the transformation of the cyclobutanol moiety. For example, treatment of cyclobutanols with certain oxidizing agents can lead to the formation of larger ring structures like γ-lactones or 1,4-diketones. tandfonline.comacs.org These reactions often proceed through the formation of an alkoxy radical, followed by regioselective cleavage of a C-C bond of the cyclobutane ring. acs.org
Thermally induced electrocyclic ring-opening is a characteristic reaction of cyclobutene (B1205218) derivatives. researchgate.netmasterorganicchemistry.com While this compound itself is saturated, its derivatives containing a double bond within the ring could undergo thermal ring-opening to form conjugated dienes. researchgate.net The stereochemistry of such reactions is governed by the principles of orbital symmetry. masterorganicchemistry.com
Thermolytic and Photolytic Ring Transformations
While specific studies on this compound are not extensively documented, the behavior of related cyclobutanol systems under thermal and photochemical conditions provides a basis for predicting its reactivity. The thermal decomposition of unsubstituted cyclobutanol in the gas phase primarily yields ethylene (B1197577) and acetaldehyde. cdnsciencepub.comresearchgate.net This transformation is proposed to proceed through a biradical intermediate. cdnsciencepub.comresearchgate.net
Applying this precedent, the thermolysis of this compound would likely initiate via homolytic cleavage of a C-C bond, forming a 1,4-biradical intermediate. This intermediate can then undergo further fragmentation. Two primary pathways are conceivable:
Pathway A: Cleavage of the C1-C2 and C3-C4 bonds could lead to the formation of tert-butoxyethene and vinyl alcohol, with the latter likely tautomerizing to acetaldehyde.
Pathway B: Cleavage of the C1-C4 and C2-C3 bonds would be expected to yield ethylene and 2-(tert-butoxy)-2-hydroxyacetaldehyde.
Photolytic reactions of cyclic ketones often involve Norrish Type I or Type II reactions, but for cyclobutanols, the pathways are less defined. Photolysis could similarly lead to the formation of radical intermediates, initiating ring cleavage or rearrangements. rsc.org Visible light-induced photoredox catalysis has been used for the α-selective radical ring-opening of related bicyclobutane systems, suggesting that radical-mediated pathways are synthetically accessible for strained four-membered rings. nih.gov
Acid- and Base-Mediated Rearrangements
Acid-Catalyzed Reactions:
Under acidic conditions, the hydroxyl group of this compound is readily protonated, converting it into a good leaving group (water). Departure of water generates a secondary cyclobutyl carbocation. This strained and highly reactive intermediate is central to subsequent rearrangements. cdnsciencepub.com The fate of this carbocation is dictated by the migration of adjacent groups to relieve ring strain and stabilize the positive charge.
The primary rearrangement pathway involves a 1,2-hydride shift or alkyl shift, leading to ring expansion or fragmentation. Based on studies of similar cyclobutanol systems, a key transformation is the β-scission of the cyclobutane ring. cdnsciencepub.com For this compound, this would involve the cleavage of a C-C bond beta to the initial carbocation, resulting in a more stable, ring-opened carbocation. For instance, cleavage of the C1-C2 bond would lead to a γ-oxo carbocation, which can be trapped by nucleophiles or undergo elimination. This process is analogous to the acid-catalyzed ring-opening of epoxides, where the reaction proceeds via a transition state with significant carbocation character at the more substituted carbon. youtube.comkhanacademy.orglibretexts.org
Base-Mediated Reactions:
Base-mediated rearrangements of this compound are less common but mechanistically plausible. A strong base can deprotonate the hydroxyl group to form a cyclobutoxide anion. This intermediate can then undergo fragmentation through a Grob-type reaction. The ring strain of the cyclobutane ring facilitates this process. The fragmentation would involve the cleavage of the distal C2-C3 bond, using the lone pair on the oxygen atom to push electrons, leading to the formation of an enolate and the expulsion of a leaving group or fragmentation into smaller molecules.
Transition Metal-Catalyzed Ring Manipulations
Transition metals, particularly rhodium(I) and iridium(I) complexes, are effective catalysts for the activation and manipulation of strained C-C bonds in cyclobutane derivatives. nih.govnih.gov For cyclobutanols, the reaction is often initiated by coordination of the metal to the hydroxyl group, which then directs a C-C bond cleavage via oxidative addition. nih.govacs.org This process forms a five-membered metallacycle intermediate, which is a versatile precursor for various subsequent transformations. nih.gov
Common transition metal-catalyzed reactions involving cyclobutanols include:
Ring Expansion: Rhodium catalysts have been shown to mediate the ring expansion of cyclobutanols to form cyclopentanones. thieme-connect.com
β-Carbon Elimination: The metallacycle intermediate can undergo β-carbon elimination, leading to a ring-opened enolate, which can then be protonated or react with electrophiles. nih.gov
Reductive Cleavage: In the presence of a hydrogen source, the C-C bond can be cleaved to yield a ring-opened alkane.
The specific outcome of the reaction can be tuned by the choice of metal, ligands, and reaction conditions. Chiral ligands can be employed to achieve high levels of enantioselectivity in these transformations. nih.govnih.govthieme-connect.com
| Catalyst System | Transformation Type | Product Class |
| [Rh(COD)OH]₂ / Chiral Phosphine Ligands | Enantioselective C-C Cleavage | β-Substituted Ketones |
| [Ir(COD)Cl]₂ / DTBM-SegPhos | Enantioselective Desymmetrization | β-Methyl-Substituted Ketones |
| Rh(I) / Bisphosphine Ligands | Asymmetric Ring Expansion | Substituted Cyclopentanols |
| Pd(0) / Ligands | β-Carbon Elimination / Isomerization | Unsaturated Ketones |
This table is representative of reactions observed for substituted cyclobutanols and is expected to be applicable to this compound.
Detailed Mechanistic Elucidation of Key Reactions
Investigation of Intermediates in Ring Transformations
The transformations of this compound proceed through distinct, high-energy intermediates depending on the reaction type.
Biradical Intermediates: In thermolytic reactions, the initial step is the homolytic cleavage of a strained C-C bond to form a 1,4-biradical. cdnsciencepub.comresearchgate.net The subsequent fragmentation patterns are determined by the relative stability of the potential radical centers and the energetics of bond cleavage within this intermediate. The presence of oxygen substituents influences the stability and subsequent reaction pathways of these radical species.
Carbocation Intermediates: Acid-catalyzed rearrangements are characterized by the formation of a cyclobutyl carbocation following the protonation and loss of the hydroxyl group. cdnsciencepub.com Due to the inherent strain and electronic properties of the four-membered ring, this carbocation is highly prone to rapid rearrangement. The mechanism proceeds through a transition state that resembles a stabilized carbocation, and the regioselectivity of nucleophilic attack or rearrangement is governed by the ability of the substituents to stabilize the developing positive charge. osaka-u.ac.jp
Metallacycle Intermediates: Transition metal-catalyzed reactions involve the formation of organometallic intermediates. For cyclobutanols, a common pathway involves oxidative addition of the metal into a C-C bond adjacent to the hydroxyl-bearing carbon, forming a five-membered rhodacycle or iridacycle. nih.govnih.gov These metallacycles are key branching points from which various ring-opened or ring-expanded products can be formed through processes like β-carbon elimination or reductive elimination.
Kinetic and Thermodynamic Aspects of Reactivity
Thermodynamics:
The principal thermodynamic driving force for the majority of reactions involving this compound is the release of ring strain. pressbooks.pub The cyclobutane ring possesses significant strain energy due to non-ideal bond angles (angle strain) and eclipsing interactions between adjacent hydrogens (torsional strain). masterorganicchemistry.comlibretexts.org The conversion of the four-membered ring to a less strained open-chain or larger ring system is an energetically favorable process.
| Cycloalkane | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
| Cyclopropane (B1198618) | 27.6 | 9.2 |
| Cyclobutane | 26.3 | 6.6 |
| Cyclopentane | 6.2 | 1.2 |
| Cyclohexane | 0.0 | 0.0 |
Data adapted from studies on parent cycloalkanes. masterorganicchemistry.com
Kinetics:
The kinetics of these reactions are highly dependent on the specific pathway. For acid-catalyzed rearrangements, the reaction often follows a kinetic profile similar to an Sₙ1 solvolysis reaction. amherst.edulibretexts.org The rate-determining step is typically the formation of the unstable cyclobutyl carbocation. quizlet.com Consequently, the reaction rate is sensitive to factors that stabilize this intermediate and the transition state leading to it.
Solvent Effects: Polar protic solvents are known to accelerate Sₙ1-type reactions by stabilizing both the departing leaving group and the carbocation intermediate through solvation. libretexts.org
Substituent Effects: The electronic nature of the substituents on the cyclobutane ring can influence the stability of the carbocationic intermediate. The tert-butoxy group, being electron-donating through resonance (though electron-withdrawing inductively), would have a complex effect on the stability of a carbocation at various positions on the ring.
For transition metal-catalyzed reactions, the kinetics are more complex, involving several steps such as ligand exchange, oxidative addition, and reductive elimination. The rate-determining step can vary depending on the specific catalyst system and substrate. nih.gov
Stereochemical Principles and Conformational Analysis of 3 Tert Butoxy Cyclobutan 1 Ol
Configurational Isomerism of 1,3-Disubstituted Cyclobutanes
1,3-disubstituted cyclobutanes can exist as two diastereomers: cis and trans. In the cis isomer, the two substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The relative stability and synthesis of these isomers are key aspects of their chemistry.
The preparation of specific diastereomers of 1,3-disubstituted cyclobutanes requires stereoselective synthetic strategies.
Cis Diastereomer Synthesis: Diastereoselective methods are often employed to favor the formation of the cis isomer. A common strategy involves the reduction of a cyclobutylidene derivative. For instance, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄) has been shown to be highly cis-selective. acs.org Another approach is the hydrogenation of a corresponding olefin, which can yield a diastereomeric mixture with a significant preference for the cis product. acs.org Additionally, the cycloaddition of bicyclo[1.1.0]butanes with certain reagents can lead to cyclobutane (B1203170) derivatives containing cis-1,3-heteroatom substitutions after subsequent bond cleavage. rsc.org
Trans Diastereomer Synthesis: While many methods favor the cis isomer due to thermodynamic stability, specific routes can be developed to obtain the trans isomer. Often, non-diastereoselective reactions are performed, followed by the separation of the resulting mixture of cis and trans isomers. researchgate.net For example, [2+2] cycloaddition reactions between terminal alkenes and allenoates, often catalyzed by a Lewis acid like EtAlCl₂, can produce 1,3-disubstituted cyclobutanes, which may then be separated into their respective diastereomers. nih.govorganic-chemistry.org
The following table summarizes general synthetic approaches for 1,3-disubstituted cyclobutanes.
| Diastereomer | Synthetic Approach | Key Features |
| cis | Diastereoselective reduction of a cyclobutylidene precursor | Often provides high diastereomeric ratios in favor of the cis product. acs.org |
| cis | Hydrogenation of a cyclobutene (B1205218) derivative | Can result in a mixture favoring the cis isomer. acs.org |
| cis | Cycloaddition of bicyclo[1.1.0]butanes | Yields cis-1,3-substituted products after further transformation. rsc.org |
| trans | Non-diastereoselective synthesis followed by separation | Provides access to the trans isomer when a mixture is produced. researchgate.net |
| cis/trans Mixture | [2+2] Cycloaddition of an alkene and an allenoate | A versatile method for creating the cyclobutane ring, often yielding mixtures that require separation. nih.govorganic-chemistry.org |
When a synthesis yields a mixture of cis and trans diastereomers, their separation is necessary to obtain the pure compounds. The distinct physical properties of diastereomers, such as polarity and boiling point, allow for their separation using standard laboratory techniques.
Chromatographic Methods: Column chromatography is a fundamental technique used for the separation of cyclobutane diastereomers on a laboratory scale. nih.gov For more challenging separations or to achieve higher purity, High-Performance Liquid Chromatography (HPLC) is often employed. In some cases, derivatization to a chiral diester followed by chiral HPLC can be used to effectively separate the undesired trans-isomer from the desired cis-isomer. acs.org
Other Techniques: In certain instances, recrystallization can be used to improve the diastereomeric ratio, particularly when one isomer crystallizes preferentially from a solution. acs.org
Conformational Preferences and Dynamics
The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. stackexchange.com This puckering is a central element of its conformational analysis.
If cyclobutane were a perfect square, the C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. A planar conformation would also result in all eight C-H bonds being eclipsed, creating high torsional strain. To minimize this torsional strain, the ring puckers. stackexchange.com One carbon atom moves out of the plane formed by the other three, creating a dihedral angle of about 25-35°. stackexchange.comic.ac.uk This puckering slightly increases the angle strain but significantly reduces the eclipsing interactions between adjacent C-H bonds. ic.ac.uk The puckered ring can undergo a rapid interconversion, or "ring-flipping," between two equivalent puckered conformations. stackexchange.com
In 1,3-disubstituted cyclobutanes, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The bulky tert-butyl group, and by extension the tert-butoxy (B1229062) group, has a strong preference for the equatorial position in six-membered rings to avoid destabilizing 1,3-diaxial steric interactions. fiveable.melibretexts.org This principle extends to the puckered cyclobutane ring.
In the cis isomer of 3-(tert-butoxy)cyclobutan-1-ol (B1530384), a conformation where both the bulky tert-butoxy group and the hydroxyl group occupy pseudo-equatorial positions would be strongly favored. This arrangement minimizes the transannular steric strain, which is the repulsive interaction between substituents across the ring (in this case, at the 1 and 3 positions). stackexchange.com A conformation with both groups in pseudo-axial positions would lead to significant steric repulsion. stackexchange.com
For the trans isomer, one substituent must be pseudo-axial while the other is pseudo-equatorial. The conformation where the larger tert-butoxy group occupies the pseudo-equatorial position would be more stable than the one where it is pseudo-axial.
The puckered cyclobutane ring is not static; it undergoes rapid inversion between two equivalent puckered forms. For the parent cyclobutane molecule, this process has a low energy barrier. High-level ab initio calculations have estimated this inversion barrier to be approximately 482 cm⁻¹ (about 5.77 kJ/mol or 1.38 kcal/mol). acs.orgnih.gov
The presence of substituents on the ring can influence the energy of this inversion barrier. Bulky substituents, like the tert-butoxy group, must move through sterically hindered positions during the ring-flipping process. This can increase the energy of the planar transition state, thereby raising the barrier to interconversion. In substituted cyclobutanes, the two puckered conformations may no longer be energetically equivalent, and the molecule will spend more time in the more stable conformation.
The table below provides a summary of the conformational parameters for the cyclobutane ring.
| Parameter | Description | Typical Value (for unsubstituted cyclobutane) |
| Puckering Angle | The dihedral angle that describes the deviation from planarity. | 25-35° stackexchange.comic.ac.uk |
| Inversion Barrier | The energy required to flatten the ring during the interconversion of puckered forms. | ~5.77 kJ/mol acs.orgnih.gov |
| Preferred Substituent Position | The favored orientation for bulky groups to minimize steric strain. | Pseudo-equatorial stackexchange.com |
Stereocontrol in Synthetic Transformations
The stereochemical outcome of synthetic transformations involving this compound and its precursors is a critical aspect of its chemistry, dictating the spatial arrangement of substituents on the cyclobutane ring. The rigid, puckered nature of the four-membered ring, combined with the steric and electronic influence of the tert-butoxy and hydroxyl groups, allows for a significant degree of stereocontrol in various reactions. This section explores the principles of diastereoselective reductions to form the alcohol and the facial selectivity observed in subsequent reactions on the cyclobutane core.
Diastereoselective Reductions and Derivatizations
The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 3-(tert-butoxy)cyclobutanone. This reduction is a key stereodefining step, as the approach of the reducing agent to the carbonyl group determines the relative stereochemistry of the resulting alcohol. A substantial body of research on analogous 3-substituted cyclobutanones demonstrates a strong intrinsic preference for the formation of the cis-isomer, where the incoming hydride adds to the carbonyl face opposite the existing substituent.
Experimental and computational studies on the hydride reduction of 3-substituted cyclobutanones have shown that this high cis-selectivity is largely independent of the steric bulk of the hydride reagent. For instance, both small reducing agents like lithium aluminum hydride (LiAlH₄) and bulky reagents such as L-selectride typically yield the cis-alcohol as the major product. This outcome is in contrast to the reduction of substituted cyclohexanones, where the choice of a sterically hindered or unhindered reducing agent often allows for the selective formation of either the axial or equatorial alcohol.
The pronounced cis-selectivity in the reduction of 3-substituted cyclobutanones is primarily attributed to torsional strain in the transition state. The approach of the hydride from the same face as the substituent (syn-facial attack) leads to greater eclipsing interactions and, consequently, a higher energy transition state. Conversely, the attack from the opposite face (anti-facial attack) minimizes these torsional strains, leading to the preferential formation of the cis-product. In cases where the substituent, such as a benzyloxy group, is also polar, repulsive electrostatic interactions can further disfavor the syn-facial attack, enhancing the cis-selectivity.
The diastereoselectivity of these reductions can be further modulated by the reaction conditions. Lowering the reaction temperature generally enhances the energy difference between the diastereomeric transition states, leading to an increase in the diastereomeric ratio of the product. Similarly, the choice of solvent can play a role, with less polar solvents often favoring higher cis-selectivity.
The following table summarizes the diastereomeric ratios observed in the reduction of 3-substituted cyclobutanones analogous to the precursor of this compound, illustrating the general principles of stereocontrol in these systems.
| Precursor Ketone | Reducing Agent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 3-Phenylcyclobutanone | LiAlH₄ | 25 | 92:8 |
| 3-Phenylcyclobutanone | LiAlH₄ | -78 | 97:3 |
| 3-Benzyloxycyclobutanone | L-Selectride | 25 | 94:6 |
| 3-Benzyloxycyclobutanone | N-Selectride | 25 | 94:6 |
| 3-monosubstituted cyclobutanone (B123998) | NaBH₄ | Not specified | 10:1 |
This table is generated based on data for analogous compounds to illustrate the principles of diastereoselective reduction.
Facial Selectivity in Cyclobutane Reactions
Once the stereochemistry of this compound is established, the existing substituents—the hydroxyl and the tert-butoxy groups—can exert a directing influence on subsequent reactions at other positions on the cyclobutane ring. This phenomenon, known as facial selectivity, is governed by the steric and electronic properties of the directing groups and the conformation of the cyclobutane ring. The puckered nature of the cyclobutane ring creates two distinct faces for reagent approach, and the substituents can sterically hinder one face, thereby directing incoming reagents to the opposite, more accessible face.
In the case of cis-3-(tert-butoxy)cyclobutan-1-ol, both the hydroxyl and the bulky tert-butoxy group reside on the same face of the ring in the preferred conformation. This arrangement presents a significant steric impediment to the approach of reagents from that face. Consequently, electrophiles or other reagents are expected to preferentially attack the cyclobutane ring from the face anti to both the hydroxyl and tert-butoxy groups. For instance, in reactions such as epoxidation or dihydroxylation of a corresponding cyclobutene precursor, the directing influence of a pre-existing cis-alkoxy group would be expected to direct the installation of the new functional group to the opposite face of the ring, leading to a trans relationship.
The hydroxyl group itself can also act as a directing group through coordination with certain reagents. In reactions such as catalytic hydrogenation or osmylation, the hydroxyl group can coordinate to the metal catalyst, delivering the reagent to the syn-face of the ring. However, in the context of this compound, this directing effect would be in competition with the substantial steric hindrance posed by the adjacent tert-butoxy group. The outcome of such a reaction would therefore depend on the balance between the coordinating ability of the reagent and the steric demands of the tert-butoxy group.
The principles of facial selectivity are fundamental to the stereocontrolled synthesis of polysubstituted cyclobutane derivatives. By strategically choosing the sequence of reactions and leveraging the directing effects of substituents like the tert-butoxy and hydroxyl groups, it is possible to control the stereochemistry of newly introduced functional groups with a high degree of precision. This control is essential for the synthesis of complex molecules where the biological activity is dependent on a specific three-dimensional arrangement of atoms.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Tert Butoxy Cyclobutan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-(Tert-butoxy)cyclobutan-1-ol (B1530384) in solution. It provides detailed information about the chemical environment of each nucleus, their connectivity, and the dynamic conformational equilibria of the cyclobutane (B1203170) ring.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms within the this compound molecule. Techniques such as COSY, HSQC, and HMBC are employed to build a complete picture of the molecular framework.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the proton on the alcohol-bearing carbon (H1) and its neighboring methylene (B1212753) protons (H2/H4), as well as between the proton on the ether-linked carbon (H3) and the same methylene protons. The complex coupling patterns of the cyclobutane ring protons can be resolved, aiding in their assignment.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon resonances based on the already assigned proton spectrum. For instance, the methine proton signal of the alcohol group (H1) would correlate with the C1 carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular skeleton. Key HMBC correlations would be observed between the protons of the tert-butyl group and the C3 carbon of the cyclobutane ring, as well as the oxygen-linked C(CH₃)₃ carbon. Similarly, correlations from the cyclobutane ring protons to the carbons of the tert-butyl group would confirm the ether linkage.
The stereochemistry (cis/trans isomerism) of the substituents on the cyclobutane ring can be investigated using Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY or ROESY). These experiments detect protons that are close in space. For the cis isomer, an NOE would be observed between the protons at C1 and C3, whereas for the trans isomer, such a correlation would be absent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| C1 -H | ~4.0 - 4.5 | ~65 - 70 | C2, C4 | H2, H4 |
| C2 -H₂, C4 -H₂ | ~1.8 - 2.6 | ~30 - 35 | C1, C3, C4/C2 | H1, H3, H4/H2 |
| C3 -H | ~3.8 - 4.2 | ~70 - 75 | C2, C4, -C (CH₃)₃ | H2, H4 |
| -O-C (CH₃)₃ | - | ~75 - 80 | - | - |
| -C(C H₃)₃ | ~1.2 | ~28 - 30 | -O-C (CH₃)₃, C3 | - |
The cyclobutane ring is not planar but exists in a puckered conformation. It undergoes a rapid "ring-flipping" process between two equivalent puckered conformations at room temperature. rsc.org This dynamic process can be studied using variable-temperature (VT) NMR. libretexts.org
At room temperature, the ring-flipping is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the methylene groups. As the temperature is lowered, this process slows down. At a sufficiently low temperature (the coalescence temperature), the single peak for the methylene protons will broaden and eventually split into two distinct sets of signals, corresponding to the chemically non-equivalent axial and equatorial protons in the "frozen" puckered conformation. By analyzing the line shapes of the signals at different temperatures, the energy barrier (activation free energy, ΔG‡) for the ring-flipping process can be calculated, providing valuable insight into the conformational flexibility of the cyclobutane ring in this specific molecule. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.
This technique would unequivocally confirm:
Molecular Connectivity: The exact arrangement and bonding of all atoms in the molecule.
Stereochemistry: The relative orientation of the hydroxyl and tert-butoxy (B1229062) groups (cis or trans) without ambiguity.
Ring Conformation: The precise puckering of the cyclobutane ring in the solid state, including the puckering angle and asymmetry parameters. researchgate.net
While no public crystal structure data is available for this specific compound, analysis of related cyclobutane derivatives confirms the prevalence of non-planar, puckered ring conformations in the solid state. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₁₆O₂), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The experimentally measured monoisotopic mass would be compared to the calculated exact mass (144.11503 u), with a match within a few parts per million (ppm) providing strong evidence for the correct elemental composition.
Under electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. Key expected fragmentation pathways include:
Loss of Isobutylene (B52900): A characteristic fragmentation for tert-butoxy ethers is the loss of isobutylene (C₄H₈, 56 u) via a McLafferty-type rearrangement, leading to a fragment corresponding to cyclobutane-1,3-diol (B2657575) radical cation at m/z 88.
Formation of the Tert-butyl Cation: Cleavage of the C-O bond of the ether can lead to the formation of the highly stable tert-butyl cation, (CH₃)₃C⁺, which would produce a prominent peak at m/z 57. doaj.orgresearchgate.net
Loss of a Methyl Group: Fragmentation of the parent ion can occur via the loss of a methyl radical (•CH₃, 15 u) from the tert-butyl group, resulting in an ion at m/z 129. researchgate.net
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the alcohol group is a common pathway for alcohols. This could lead to the loss of C₂H₄O or C₃H₅O fragments.
Dehydration: Loss of a water molecule (H₂O, 18 u) from the molecular ion is possible, which would yield a peak at m/z 126.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on common fragmentation patterns for alcohols and tert-butyl ethers.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 144 | [M]⁺ | [C₈H₁₆O₂]⁺ | Molecular Ion |
| 129 | [M - CH₃]⁺ | [C₇H₁₃O₂]⁺ | Loss of a methyl radical |
| 126 | [M - H₂O]⁺ | [C₈H₁₄O]⁺ | Loss of water |
| 88 | [M - C₄H₈]⁺ | [C₄H₈O₂]⁺ | Loss of isobutylene |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Formation of tert-butyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and gaining insight into molecular structure, such as ring strain.
The key functional groups in this compound would give rise to characteristic absorption bands in the IR spectrum:
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. masterorganicchemistry.com
C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclobutane ring and the tert-butyl group. The strained nature of the cyclobutane ring may cause these frequencies to be slightly higher than in acyclic alkanes. dtic.mil
C-O Stretch: Strong C-O stretching vibrations for the alcohol and the ether linkages are expected in the fingerprint region, typically between 1050 and 1250 cm⁻¹.
Ring Vibrations: The puckering and breathing modes of the cyclobutane ring itself give rise to absorptions in the fingerprint region (below 1500 cm⁻¹), although these can be difficult to assign definitively without computational analysis. dtic.mil
Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C skeletal vibrations of the cyclobutane and tert-butyl groups would be strong, aiding in a complete vibrational analysis.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Alkane (ring & t-Bu) | 2850 - 2970 | Strong |
| C-H Bend | Alkane | 1350 - 1470 | Medium |
| C-O Stretch | Ether & Alcohol | 1050 - 1250 | Strong |
| Ring Puckering/Breathing | Cyclobutane | < 1000 | Medium-Weak |
Computational and Theoretical Chemistry Studies on 3 Tert Butoxy Cyclobutan 1 Ol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a popular computational method that balances accuracy and computational cost, making it suitable for a wide range of chemical systems. A typical DFT study on 3-(tert-butoxy)cyclobutan-1-ol (B1530384) would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ) to solve the Schrödinger equation approximately. Such calculations would yield the optimized geometry of the molecule, providing data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate various electronic properties, including molecular orbital energies (HOMO-LUMO gap), atomic charges, and electrostatic potential maps, which are crucial for predicting reactivity.
Ab Initio Methods for High-Level Studies
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, combined with larger basis sets, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. These high-level calculations would be employed to obtain benchmark data for the geometry and energetics of this compound, providing a more precise understanding of its electronic structure.
Exploration of Potential Energy Surfaces and Reaction Pathways
Understanding the potential energy surface (PES) is key to predicting the chemical behavior of a molecule. The PES is a mathematical landscape that connects the geometry of a molecule to its energy, with valleys representing stable structures and mountain passes corresponding to transition states.
Transition State Localization and Intrinsic Reaction Coordinate Analysis
For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction pathway. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed for this purpose. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants and products. This analysis provides a detailed picture of the reaction mechanism at the molecular level.
Prediction of Regio- and Stereoselectivity
Many reactions can yield multiple products. Computational chemistry can be a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the activation energies for all possible reaction pathways, researchers can determine the most likely products. The pathway with the lowest activation energy will be the most kinetically favored, and its corresponding product will be the major one. This predictive capability is invaluable for designing synthetic routes and understanding reaction outcomes.
Analysis of Non-Covalent Interactions and Conformational Energetics
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the three-dimensional structure and properties of molecules. The presence of a hydroxyl group and a bulky tert-butoxy (B1229062) group in this compound suggests that intramolecular non-covalent interactions could significantly influence its conformational preferences.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions. Furthermore, a conformational search, employing either systematic or stochastic methods, can identify the various low-energy conformations of the molecule. By comparing the relative energies of these conformers, the most stable three-dimensional structures can be determined, providing insight into the molecule's behavior in different environments.
Applications of 3 Tert Butoxy Cyclobutan 1 Ol As a Chemical Building Block and in Materials Science
Utility in the Synthesis of Complex Organic Molecules
The strategic placement of a hydroxyl group and a tert-butoxy (B1229062) ether on the cyclobutane (B1203170) frame makes 3-(tert-butoxy)cyclobutan-1-ol (B1530384) a versatile intermediate. The hydroxyl group serves as a reactive handle for a wide array of chemical transformations, while the bulky tert-butoxy group can act as a protecting group or a permanent structural feature that imparts specific steric and electronic properties to the final molecule.
This compound is an excellent starting material for the synthesis of various 1,3-disubstituted cyclobutane derivatives. The alcohol functionality can be readily oxidized to a ketone or converted into other functional groups such as amines, halides, or azides. This allows for the introduction of diverse substituents and the creation of a library of compounds from a single precursor.
For instance, the hydroxyl group can be converted to an amino group through processes like a Mitsunobu reaction with an appropriate nitrogen source or via oxidation to a ketone followed by reductive amination. This transformation is particularly valuable in medicinal chemistry, as evidenced by its use in the synthesis of complex heterocyclic compounds. Patents have disclosed the use of the resulting (cis-3-tert-butoxycyclobutyl)amine moiety as a key component in the preparation of kinase inhibitors and modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. googleapis.comtrea.com In these applications, the cyclobutane unit serves as a rigid scaffold to orient the amine and other substituents for optimal interaction with the biological target.
Table 1: Examples of Derivatives Synthesized from this compound Moiety
| Precursor Moiety | Derivative Class | Application Example |
|---|---|---|
| (cis-3-tert-butoxycyclobutyl)amine | Pyrazolopyridine Carboxylic Acids | Kinase Inhibitors |
This table illustrates how the core structure of this compound is incorporated into more complex, biologically active molecules after functional group manipulation.
In multi-step syntheses, protecting groups are often essential to mask reactive sites while other parts of a molecule are being modified. The tert-butyl ether in this compound is stable under a variety of reaction conditions but can be removed under acidic conditions if necessary. This allows it to function as a protecting group for the hydroxyl functionality.
More commonly, however, the entire "3-tert-butoxycyclobutyl" fragment is incorporated as a single unit into a larger molecule. Its role is not just as a transiently protected intermediate but as a core structural component of the final product. For example, in the synthesis of certain kinase inhibitors, a key step involves the nucleophilic substitution reaction where (cis-3-tert-butoxycyclobutyl)amine is coupled with a heterocyclic core, such as a pyrazolopyridine. googleapis.comtrea.com The cyclobutane unit is carried through the subsequent synthetic steps to yield the final active pharmaceutical ingredient. This highlights the compound's utility in building complex molecules where the cyclobutane's specific three-dimensional shape is a critical design element.
Incorporation into Novel Molecular Scaffolds
A molecular scaffold is a core structure upon which other chemical groups are appended to create a library of related compounds. In drug discovery, there is a significant trend towards using sp³-rich, three-dimensional scaffolds to improve properties like solubility and to achieve better binding to complex protein targets. nih.gov The rigid and non-planar nature of the cyclobutane ring makes it an ideal scaffold component. nih.gov
Flexible molecules can adopt numerous conformations, and only one may be the "active" conformation for binding to a biological target. By incorporating a rigid unit like a cyclobutane ring, chemists can lock a portion of the molecule into a more defined shape. nih.govnih.gov This conformational restriction can lead to increased potency and selectivity for the target protein.
The 3-(tert-butoxy)cyclobutyl moiety serves this purpose effectively. When attached to a larger molecule, it prevents free rotation that would be possible with a simple alkyl chain, forcing the substituents into specific spatial orientations. This strategy has been employed in the design of kinase inhibitors, where replacing more flexible aliphatic or aromatic groups with the cyclobutane scaffold helps to pre-organize the molecule for optimal binding in the kinase's ATP pocket. trea.com
The stereochemistry of 1,3-disubstituted cyclobutanes provides a powerful tool for creating scaffolds with well-defined three-dimensional structures. This compound can exist as cis and trans isomers, where the hydroxyl and tert-butoxy groups are on the same or opposite faces of the ring, respectively.
This defined stereochemistry allows for the precise placement of functional groups in space. For example, using the cis-isomer as a starting material ensures that any groups derived from the alcohol and any interactions involving the tert-butoxy group will originate from the same side of the four-membered ring. This level of control is crucial for designing molecules that can fit into the intricate, three-dimensional binding sites of proteins and other biological macromolecules. nih.govnih.gov The development of synthetic methods to access stereochemically pure cyclobutane building blocks is thus an area of active research. figshare.com
Potential in Polymer and Material Science Research
While the primary documented applications of this compound are in the synthesis of small molecules for medicinal chemistry, its structure suggests potential utility in polymer and materials science. Cyclobutane-containing polymers are known and valued for their thermal stability and rigidity. nih.gov
One potential route for incorporating this compound into a polymer backbone would be through conversion into a suitable monomer. For example, removal of the tert-butyl group would yield cyclobutane-1,3-diol (B2657575). This diol could then be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The rigidity of the cyclobutane ring would be expected to increase the glass transition temperature (Tg) of the resulting polymer compared to analogous polyesters made from flexible aliphatic diols. nih.gov
Alternatively, the starting material could be converted to a dicarboxylic acid derivative. This bifunctional monomer could also be used to create polyesters or polyamides. While the synthesis of polymers directly from this compound has not been extensively reported in the literature, the chemical principles and the known properties of other cyclobutane-based materials suggest this is a plausible and interesting area for future research. nih.gov
Table 2: Potential Transformations for Monomer Synthesis
| Starting Material | Target Monomer | Potential Polymer Class |
|---|---|---|
| This compound | Cyclobutane-1,3-diol | Polyesters, Polyurethanes |
This table outlines hypothetical pathways for converting the title compound into monomers suitable for polymerization, based on established chemical transformations.
Cyclobutane-Containing Monomers for Polymerization
The transformation of this compound into a polymerizable monomer is a critical first step for its use in materials science. The existing alcohol functional group allows for straightforward modification to introduce polymerizable moieties. This versatility enables its potential use in both addition and condensation polymerization schemes.
Monomers for Addition Polymerization: The hydroxyl group of this compound can be readily esterified with acrylic acid or methacrylic acid (or their respective acid chlorides) to form 3-(tert-butoxy)cyclobutyl acrylate (B77674) or methacrylate. These resulting monomers possess a vinyl group that can undergo free-radical polymerization to create polymers with the cyclobutane ring as a pendant group.
Monomers for Condensation Polymerization: For incorporation into the main chain of polymers like polyesters or polyamides, bifunctional monomers are required. While this compound is monofunctional in its native state, it serves as a key precursor to bifunctional cyclobutane derivatives. For instance, it can be chemically modified to produce diols, dicarboxylic acids, or diamines. These monomers can then be reacted with appropriate co-monomers to build polymer chains. The synthesis of cyclobutane-based polyesters, for example, is often achieved through the melt polymerization of a cyclobutane diol with various diacids. rsc.org
The general strategies for creating cyclobutane-containing polymers include:
Conventional Condensation Polymerizations: This method relies on monomers with functional groups like carboxylic acids or amines. nih.gov
[2+2] Photocycloadditions: This technique can be performed in the solid state or in solution to create polymers with cyclobutane rings integrated into the main chain. nih.gov
The choice of synthetic route and monomer design is crucial as it dictates the final polymer architecture and properties.
Contribution to Material Properties through Molecular Architecture
The inclusion of the 3-tert-butoxycyclobutane structure into a polymer has a profound impact on the material's thermal and mechanical properties, stemming from its distinct molecular architecture.
Rigidity and Thermal Stability: The cyclobutane ring is a conformationally strained, semi-rigid structure that bridges the gap between flexible aliphatic chains and highly rigid aromatic rings. rsc.org When incorporated into a polymer backbone, this rigidity restricts segmental motion of the polymer chains. This restriction leads to a significant increase in the glass transition temperature (Tg) of the material. For instance, polyesters synthesized with cyclobutane diols exhibit Tg values ranging from 33 to 114 °C and high thermal decomposition temperatures between 381 and 424 °C. rsc.org The rigidity of the monomer unit has a direct correlation with the Tg of the resulting polymer. nih.gov
Influence of the Tert-butoxy Group: The bulky tert-butyl group attached via an ether linkage further contributes to the steric hindrance along the polymer chain. This bulkiness can:
Increase Glass Transition Temperature (Tg): By further impeding chain rotation and mobility, the tert-butoxy group complements the effect of the cyclobutane ring, leading to a higher Tg.
Affect Crystallinity: The bulky, non-symmetrical nature of the group can disrupt chain packing, potentially leading to more amorphous polymers with lower crystallinity. This can enhance properties like optical clarity.
Improve Solubility: The presence of the tert-butoxy group can increase the solubility of the polymer in common organic solvents, which is beneficial for processing.
The combination of the rigid cyclobutane core and the bulky side group allows for the fine-tuning of polymer properties, creating materials that possess a unique blend of rigidity, thermal stability, and processability. rsc.org
Q & A
Q. What are the common synthetic routes for 3-(Tert-butoxy)cyclobutan-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Synthesis typically involves cyclization of precursor molecules (e.g., cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis) followed by functionalization with tert-butoxy groups. Optimization includes:
-
Temperature control : Lower temperatures (0–25°C) minimize side reactions during cyclization .
-
Catalyst selection : Transition-metal catalysts (e.g., Ru-based) improve regioselectivity .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization enhances purity .
- Data Table: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reagents/Conditions |
|---|---|---|---|
| Photocycloaddition | 65–75 | ≥95 | UV light, dichloromethane |
| Ring-closing metathesis | 70–85 | ≥98 | Grubbs catalyst, toluene |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic signals:
- Cyclobutane protons (δ 2.5–3.5 ppm, multiplet).
- Tert-butoxy group (δ 1.2 ppm, singlet for 9H) .
- IR Spectroscopy : Confirm hydroxyl (O–H stretch, ~3400 cm⁻¹) and ether (C–O–C, ~1100 cm⁻¹) groups .
- Cross-validation : Compare with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What chromatographic methods are effective for purifying this compound?
- Methodological Answer:
- Normal-phase HPLC : Use silica columns with gradient elution (hexane:ethyl acetate 90:10 → 70:30) to resolve polar impurities .
- Recrystallization : Optimize solvent polarity (e.g., hexane/diethyl ether) to isolate high-purity crystals .
Advanced Research Questions
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer:
- Substituent variation : Introduce electron-withdrawing (e.g., fluorine) or bulky groups to the cyclobutane ring and assess bioactivity changes .
- Pharmacophore mapping : Use molecular docking to identify critical binding interactions (e.g., tert-butoxy group’s steric effects) .
- Data Table: SAR Trends
| Derivative Modification | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| Fluorine at C3 | 0.8 ± 0.1 | Enhanced binding to target receptor |
| Methyl at C2 | 5.2 ± 0.3 | Reduced solubility |
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293) and controls (e.g., DMSO vehicle) .
- Purity verification : Confirm compound purity (>98%) via HPLC-MS to rule out impurity-driven effects .
- Dose-response curves : Validate activity across multiple concentrations to avoid false positives .
Q. What in vivo experimental designs assess pharmacokinetics and toxicity?
- Methodological Answer:
- Animal models : Administer 10–50 mg/kg (oral or IV) in rodents, collect plasma for LC-MS analysis to measure half-life (t₁/₂) .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14 days .
Q. How do fluorinated substituents influence electronic properties and reactivity?
- Methodological Answer:
- Electron-withdrawing effects : Fluorine at C3 increases electrophilicity, enhancing hydrogen bonding with targets (measured via Hammett constants) .
- Computational modeling : Use Gaussian09 to calculate electrostatic potential surfaces and predict reactivity .
Q. What mechanistic insights exist for metabolic pathways of this compound?
- Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF. Major pathway: hydroxylation at C3 .
- Enzyme inhibition assays : Test CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .
Q. How can isotopic labeling track metabolic fate in pharmacokinetic studies?
- Methodological Answer:
- ¹⁴C-labeled synthesis : Incorporate ¹⁴C at the tert-butoxy group via [¹⁴C]-tert-butyl bromide .
- Autoradiography : Quantify tissue distribution in rodents post-administration .
Q. What computational methods predict stability and conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
